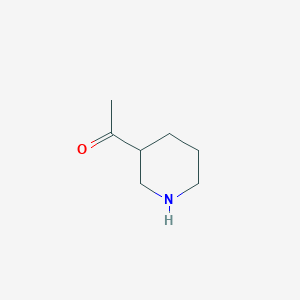

1-(Piperidin-3-yl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(9)7-3-2-4-8-5-7/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPESJLMSOHJUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619933 | |

| Record name | 1-(Piperidin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80851-96-3 | |

| Record name | 1-(Piperidin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Piperidin-3-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of the heterocyclic compound 1-(Piperidin-3-yl)ethan-1-one, also known as 3-acetylpiperidine. Due to the limited availability of extensive experimental data in peer-reviewed literature, this document combines computationally predicted properties with general principles of organic chemistry and pharmacology to offer a thorough profile of this molecule.

Chemical Structure and Properties

This compound is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The presence of an acetyl group at the 3-position introduces a ketone functionality, which, along with the secondary amine in the piperidine ring, dictates its chemical reactivity and potential biological interactions.

Chemical Structure:

Figure 1: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO | PubChem[1] |

| Molecular Weight | 127.18 g/mol | PubChem[1] |

| XLogP3-AA | -0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, a general and plausible synthetic route can be inferred from established methods for the preparation of 3-substituted piperidines.

General Synthetic Approach

A common strategy for the synthesis of 3-acylpiperidines involves the manipulation of a pre-existing piperidine ring or the cyclization of an appropriate acyclic precursor. One potential pathway could involve the Grignard reaction of a protected 3-cyanopiperidine with methylmagnesium bromide, followed by hydrolysis to yield the ketone.

Plausible Synthetic Workflow:

Figure 2: A plausible synthetic workflow for this compound.

Note: The choice of protecting group for the piperidine nitrogen is critical to prevent side reactions and would need to be stable to the Grignard reagent and readily cleavable in the final step.

Characterization

The structural confirmation of this compound would rely on a combination of standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be expected to show characteristic signals for the piperidine ring protons, the methyl protons of the acetyl group, and a broad singlet for the N-H proton. The chemical shifts and coupling patterns would be crucial for confirming the 3-substitution pattern.

-

¹³C NMR: Would display distinct resonances for the carbonyl carbon of the acetyl group, the methyl carbon, and the five carbons of the piperidine ring.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone carbonyl (C=O) stretch would be expected around 1710 cm⁻¹. A broad absorption in the region of 3300-3500 cm⁻¹ would indicate the N-H stretch of the secondary amine.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (127.18 g/mol ). Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group and within the piperidine ring.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is scarce in the public domain. However, the piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide range of therapeutic agents.[2] The biological activities of piperidine derivatives are diverse and depend heavily on the nature and position of their substituents.

Inferred Biological Relevance

Based on the activities of structurally related 3-substituted piperidines and piperidinyl ketones, this compound could be investigated for a variety of pharmacological effects, including but not limited to:

-

Central Nervous System (CNS) Activity: Many piperidine derivatives exhibit activity as receptor antagonists or agonists, enzyme inhibitors, or ion channel modulators within the CNS.

-

Antimicrobial Activity: The piperidine nucleus is found in some natural and synthetic antimicrobial agents.

-

Anticancer Activity: Certain functionalized piperidines have shown cytotoxic effects against cancer cell lines.[2]

Logical Relationship for Investigating Biological Activity:

References

"1-(Piperidin-3-yl)ethan-1-one" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available information on 1-(Piperidin-3-yl)ethan-1-one. It is important to note that as of late 2025, detailed experimental studies, including comprehensive biological activity and full characterization data, for this specific compound are limited in publicly accessible scientific literature. The information presented herein is based on established chemical principles and data available for structurally related compounds.

Chemical Structure and IUPAC Name

The compound with the descriptor "this compound" is a simple heterocyclic ketone. Its structure consists of a piperidine ring substituted at the 3-position with an acetyl group.

IUPAC Name: this compound[1][2]

Chemical Structure:

Biological and Pharmacological Activity

There are no specific pharmacological studies or biological activity data reported for this compound in the reviewed literature. The piperidine scaffold is a well-known privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds targeting a wide range of receptors and enzymes. Derivatives of piperidone have been investigated for various activities, including antimicrobial and antifungal properties. [3]However, without experimental data, the biological profile of this compound remains uncharacterized.

Data Presentation and Visualization

Due to the lack of quantitative data from experimental studies on this compound, no data tables for biological activity or other quantitative metrics can be provided.

Furthermore, as there is no information on the compound's mechanism of action, biological targets, or involvement in any signaling pathways, the creation of corresponding diagrams as requested is not possible. The generation of such visualizations would require experimental evidence that is not currently available in the public domain.

Conclusion for Research Professionals

This compound is a structurally simple molecule whose synthesis and biological properties have not been extensively explored in the scientific literature. While its piperidine core suggests potential for biological activity, further research, including the development and validation of a synthetic route, full chemical characterization (e.g., NMR, IR, Mass Spectrometry), and comprehensive biological screening, is necessary to determine its physicochemical properties and pharmacological potential. The hypothetical synthetic workflow presented in this guide may serve as a starting point for such investigations. Researchers are encouraged to perform thorough literature and patent searches for any updates beyond the date of this document.

References

Technical Guide: 1-(Piperidin-3-yl)ethan-1-one - A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Piperidin-3-yl)ethan-1-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. While detailed biological studies on this specific molecule are not extensively documented in publicly available literature, its structural motif is a cornerstone in the development of numerous therapeutic agents. This document will cover its fundamental properties, its role as a synthetic intermediate, and the broader context of the 3-substituted piperidine scaffold in drug discovery.

Physicochemical Properties

This compound, also known as 3-acetylpiperidine, is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. Its key identifiers and properties are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 80851-96-3 |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.18 g/mol |

| Canonical SMILES | CC(=O)C1CCNC1 |

| InChI Key | GFYLBNLSAZUMSE-UHFFFAOYSA-N |

A hydrochloride salt of this compound is also commercially available with the following properties:

| Property | Value |

| Compound Name | This compound hydrochloride |

| CAS Number | 89895-05-6 |

| Molecular Formula | C₇H₁₄ClNO |

| Molecular Weight | 163.65 g/mol |

Synthetic Context and Methodologies

The piperidine ring is a prevalent structure in many natural alkaloids and approved pharmaceuticals.[1] Consequently, numerous synthetic strategies have been developed for its construction and functionalization. 3-substituted piperidines, in particular, are valuable chiral building blocks for a variety of drug candidates.[2]

While specific, detailed protocols for the industrial-scale synthesis of this compound are proprietary, general methodologies for creating 3-substituted piperidines often involve multi-step sequences. A conceptual workflow is outlined below.

Caption: General synthetic workflow for 3-substituted piperidines.

A common laboratory-scale approach to synthesize related 3-benzylpiperidines involves the Grignard reaction of substituted phenylmagnesium bromides with pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst.[3]

Role in Drug Discovery and Pharmacological Significance

The piperidine scaffold is a highly privileged structure in medicinal chemistry, appearing in a wide range of clinically approved drugs targeting various diseases.[4] Its conformational flexibility and the basicity of the nitrogen atom allow for favorable interactions with biological targets.[5]

While direct biological activity or signaling pathway modulation by this compound is not documented, its constituent parts—a 3-substituted piperidine ring and a ketone functional group—make it a valuable intermediate for synthesizing more complex, biologically active molecules. The 3-position substitution is a key feature in several important drugs.[2]

Caption: Therapeutic areas involving piperidine-based drugs.

The presence of both a secondary amine and a ketone offers two reactive handles for further chemical modifications, such as N-alkylation, reductive amination, or condensation reactions, to build a diverse library of compounds for drug screening.

Illustrative Experimental Protocol: Reductive Amination

No specific experimental protocols involving this compound were found in the searched literature. However, the following is a general, illustrative protocol for a reductive amination reaction, a common transformation for ketones of this type, to demonstrate its potential utility in synthesis.

Objective: To synthesize an N-substituted derivative of 1-(piperidin-3-yl)ethan-1-amine.

Materials:

-

This compound hydrochloride

-

A primary or secondary amine (e.g., benzylamine)

-

A reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)

-

A suitable solvent (e.g., dichloromethane, DCM, or 1,2-dichloroethane, DCE)

-

An acid scavenger if starting from the hydrochloride salt (e.g., triethylamine, TEA)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound hydrochloride (1.0 eq) and the chosen solvent (e.g., DCM).

-

Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

-

Add the desired amine (1.1 eq) to the solution.

-

In a separate container, dissolve sodium triacetoxyborohydride (1.5 eq) in the solvent and add it portion-wise to the reaction mixture.

-

Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-substituted amine derivative.

Disclaimer: This is a generalized protocol and has not been optimized for this compound. Reaction conditions may require significant optimization.

Conclusion

This compound is a valuable chemical intermediate characterized by its 3-substituted piperidine core and a reactive ketone functional group. While this specific compound does not have extensively reported biological activities, its structural framework is integral to a vast number of pharmaceuticals across multiple therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[4][6] Its utility for researchers and drug development professionals lies in its potential as a versatile building block for the synthesis of novel, biologically active molecules. Further research into the derivatives of this compound could yield promising new drug candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Properties of 1-(Piperidin-3-yl)ethan-1-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Piperidin-3-yl)ethan-1-one hydrochloride, also known as 3-acetylpiperidine hydrochloride, is a heterocyclic organic compound belonging to the piperidine class. The piperidine ring is a prevalent structural motif in a wide array of pharmaceuticals and biologically active compounds, making its derivatives, such as this compound hydrochloride, valuable building blocks in medicinal chemistry and drug discovery.[1][2] This technical guide provides a comprehensive overview of the known properties of this compound hydrochloride, including its physicochemical characteristics, synthesis, and potential biological relevance.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 89895-05-6 | [3] |

| Molecular Formula | C₇H₁₄ClNO | [3] |

| Molecular Weight | 163.65 g/mol | [3] |

| IUPAC Name | This compound;hydrochloride | [3] |

| Purity | Typically ≥95% | [3] |

| Appearance | Solid (predicted) | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis

The primary synthetic route to this compound hydrochloride involves the catalytic hydrogenation of its aromatic precursor, 3-acetylpyridine. This method is a common and efficient way to produce saturated piperidine rings from pyridine derivatives.

General Experimental Protocol: Catalytic Hydrogenation of 3-Acetylpyridine

This protocol is a generalized procedure based on established methods for the catalytic hydrogenation of substituted pyridines. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

-

3-Acetylpyridine

-

Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

-

Glacial Acetic Acid or other suitable solvent

-

Hydrogen gas (H₂)

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

-

Inert gas (e.g., Nitrogen or Argon)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hydrochloric acid (HCl) solution (e.g., in ether or dioxane)

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 3-acetylpyridine (1.0 equivalent) in a suitable solvent such as glacial acetic acid.

-

Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5 mol% PtO₂ or 10 mol% Pd/C) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the reaction vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-70 bar) and stir the mixture at a suitable temperature (e.g., room temperature to 40°C) for a specified duration (e.g., 16-24 hours).

-

Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

-

Neutralization and Extraction: Neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Salt Formation: Dissolve the crude product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid to precipitate the hydrochloride salt.

-

Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound hydrochloride.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound hydrochloride.

Spectroscopic Data

No publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound hydrochloride has been identified. The following sections provide predicted data and data for structurally related compounds to aid in characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the acetyl group methyl protons. The chemical shifts and coupling patterns will be influenced by the stereochemistry of the acetyl group and the protonation state of the piperidine nitrogen.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the methyl carbon of the acetyl group, and the five distinct carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is expected to exhibit characteristic absorption bands:

-

A strong carbonyl (C=O) stretching vibration around 1710 cm⁻¹.

-

N-H stretching vibrations for the secondary ammonium salt in the range of 2700-2250 cm⁻¹.

-

C-H stretching and bending vibrations for the alkyl groups.

Mass Spectrometry (MS)

The mass spectrum of the free base, this compound, would likely show a molecular ion peak (M⁺) at m/z 127.10. Fragmentation patterns would involve the loss of the acetyl group and cleavage of the piperidine ring.

Biological Activity and Signaling Pathways

While specific pharmacological data for this compound hydrochloride is not available, the broader class of piperidine derivatives is known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[4]

Several signaling pathways are implicated in the therapeutic effects of piperidine-containing compounds. These include:

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Some piperidine derivatives have been shown to modulate this pathway, which is often dysregulated in cancer.

-

NF-κB Signaling Pathway: This pathway plays a key role in inflammation and immune responses. Modulation of NF-κB signaling by piperidine compounds can lead to anti-inflammatory effects.

Potential Signaling Pathway Modulation by Piperidine Derivatives:

Caption: General signaling pathways potentially affected by piperidine derivatives.

Conclusion

This compound hydrochloride is a piperidine derivative with potential applications in pharmaceutical research and development. While a complete physicochemical and pharmacological profile is not yet publicly available, this guide consolidates the existing knowledge. The synthetic route via catalytic hydrogenation of 3-acetylpyridine is well-established for related compounds. Further research is warranted to fully characterize this compound and explore its potential biological activities and mechanisms of action. This will enable its effective utilization in the design and synthesis of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(3-Piperidinyl)ethanone hydrochloride 95% | CAS: 89895-05-6 | AChemBlock [achemblock.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Strategies for 1-(Piperidin-3-yl)ethan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 1-(Piperidin-3-yl)ethan-1-one, a valuable heterocyclic building block in medicinal chemistry. Furthermore, it outlines a plausible synthetic pathway for its preparation, catering to the needs of researchers and professionals in drug discovery and development.

Commercial Availability

This compound and its hydrochloride salt are available from several chemical suppliers. The following table summarizes the offerings from a selection of vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| AChemBlock | 1-(3-Piperidinyl)ethanone hydrochloride | 89895-05-6 | 95% | 5g, 25g |

| BLD Pharm | 1-(Piperidin-3-yl)ethanone | 80851-96-3 | Not Specified | Not Specified |

| MySkinRecipes | 1-(Piperidin-3-yl)ethanonehydrochloride | 89895-05-6 | 98% | 100mg, 250mg, 1g, 5g, 10g |

Synthetic Approaches

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, a general and logical synthetic route can be proposed based on established organic chemistry principles for the formation of similar piperidine derivatives.

A common strategy involves the use of a protected piperidine precursor to introduce the acetyl group at the 3-position, followed by deprotection. The following workflow illustrates a potential synthetic pathway.

Caption: Proposed synthetic workflow for this compound.

Experimental Considerations

Step 1: Protection of the Piperidine Nitrogen The secondary amine of the piperidine ring is typically protected to prevent side reactions during subsequent functionalization steps. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose due to its stability under a range of reaction conditions and its straightforward removal.

Step 2: Introduction of the Acetyl Group at the 3-Position One plausible route to introduce the acetyl group at the C3 position starts with the oxidation of N-Boc-piperidine to N-Boc-piperidin-3-one. This ketone can then undergo a Grignard reaction with methylmagnesium bromide to yield the tertiary alcohol, N-Boc-3-hydroxy-3-methylpiperidine. Subsequent oxidation of this alcohol will afford the desired N-Boc-1-(piperidin-3-yl)ethan-1-one.

Step 3: Deprotection The final step involves the removal of the Boc protecting group under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the target compound, this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or associated signaling pathways of this compound. However, the piperidine scaffold is a ubiquitous structural motif in a vast number of biologically active compounds and approved drugs. Derivatives of piperidine are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The presence of the ketone functional group and the stereocenter at the 3-position of the piperidine ring makes this compound a versatile starting material for the synthesis of a diverse library of compounds for screening in various biological assays. Researchers in drug discovery may utilize this building block to explore structure-activity relationships (SAR) in the development of novel therapeutics targeting the central nervous system and other disease areas.[1]

Given the absence of specific biological data for this compound, a diagram of a specific signaling pathway would be speculative. The logical workflow for researchers would be to incorporate this fragment into novel chemical entities and subsequently screen them against various biological targets to elucidate their mechanism of action.

References

Spectroscopic Profile of 1-(Piperidin-3-yl)ethan-1-one: A Technical Guide

Introduction

1-(Piperidin-3-yl)ethan-1-one, also known as 3-acetylpiperidine, is a heterocyclic organic compound with significance in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in pharmaceutical agents. A thorough understanding of its spectral characteristics is fundamental for its identification, characterization, and quality control in research and manufacturing settings. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

It is important to note that publicly available experimental spectral data for this compound is exceptionally scarce. Therefore, this guide utilizes spectral data from its closely related structural isomer, 1-(Piperidin-4-yl)ethanone, as a representative proxy to illustrate the expected spectral features. The data presented is intended to provide researchers with a foundational understanding of the spectroscopic properties of this class of compounds.

Spectral Data Summary

The following tables summarize the key spectral data for 1-(Piperidin-4-yl)ethanone, the 4-substituted isomer of the target compound. These values are indicative of what would be expected for this compound, with minor variations in chemical shifts and fragmentation patterns due to the different substitution pattern on the piperidine ring.

Table 1: 1H NMR Spectral Data of 1-(Piperidin-4-yl)ethanone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | m | 2H | H-2e, H-6e (axial protons on carbons adjacent to N) |

| ~2.8 - 3.0 | m | 2H | H-2a, H-6a (equatorial protons on carbons adjacent to N) |

| ~2.4 - 2.6 | m | 1H | H-4 (proton on the carbon bearing the acetyl group) |

| 2.15 | s | 3H | -C(O)CH3 (acetyl methyl protons) |

| ~1.7 - 1.9 | m | 4H | H-3e, H-5e, H-3a, H-5a (remaining piperidine ring protons) |

Note: 'e' denotes equatorial and 'a' denotes axial protons. Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: 13C NMR Spectral Data of 1-(Piperidin-4-yl)ethanone

| Chemical Shift (δ) ppm | Assignment |

| ~210 | -C=O (ketone carbonyl) |

| ~50 | C-4 (carbon bearing the acetyl group) |

| ~45 | C-2, C-6 (carbons adjacent to N) |

| ~30 | C-3, C-5 (remaining piperidine ring carbons) |

| ~28 | -C(O)CH3 (acetyl methyl carbon) |

Table 3: IR Spectral Data of 1-(Piperidin-4-yl)ethanone

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3300 | Broad | N-H stretch (secondary amine) |

| ~2950 - 2850 | Strong | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1450 | Medium | C-H bend (methylene) |

| ~1100 | Medium | C-N stretch |

Table 4: Mass Spectrometry Data of 1-(Piperidin-4-yl)ethanone

| m/z | Relative Intensity (%) | Assignment |

| 127 | High | [M]+ (Molecular ion) |

| 112 | Medium | [M - CH3]+ |

| 84 | High | [M - C(O)CH3]+ |

| 43 | High | [C(O)CH3]+ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for small organic molecules like 1-(piperidin-yl)ethanones.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl3) or deuterium oxide (D2O), containing tetramethylsilane (TMS) as an internal standard (0 ppm). For 1H NMR, the spectral width is approximately 0-12 ppm, and for 13C NMR, it is 0-220 ppm.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. Alternatively, for solid samples, a KBr pellet is prepared by grinding the sample with potassium bromide and pressing it into a disc. The spectrum is typically recorded in the range of 4000-400 cm-1.

Mass Spectrometry (MS): Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a synthesized chemical compound.

Caption: A logical workflow for the synthesis, purification, and spectral analysis of a chemical compound.

Unveiling the Therapeutic Potential of 1-(Piperidin-3-yl)ethan-1-one Derivatives: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the nascent yet promising biological activities associated with derivatives of 1-(Piperidin-3-yl)ethan-1-one. It is important to note that this compound itself is primarily utilized as a synthetic intermediate in the generation of more complex pharmacologically active molecules. Consequently, this document focuses on the biological profile of its most studied derivative, 2-methyl-4-oxo-3H-quinazoline-3-acetyl piperidine (Q5) , a compound that has demonstrated notable anticonvulsant properties. While the core molecule serves as a scaffold, the functionalization into derivatives like Q5 unlocks significant potential in modulating neurological pathways.

Executive Summary

Current research into the derivatives of this compound has identified a significant lead compound, 2-methyl-4-oxo-3H-quinazoline-3-acetyl piperidine (Q5), which exhibits anticonvulsant and network inhibitory activities. This guide provides a comprehensive summary of the available data on Q5, including its proposed mechanism of action, qualitative and semi-quantitative biological data, and an overview of the experimental models employed in its evaluation. While detailed quantitative data such as IC50 values are not consistently reported in the public domain, the existing findings strongly support further investigation into this class of compounds for the development of novel antiepileptic therapies.

Biological Activities of 2-methyl-4-oxo-3H-quinazoline-3-acetyl piperidine (Q5)

The primary therapeutic potential of Q5 lies in its ability to suppress neuronal network hyperexcitability, a hallmark of epileptic seizures.

Anticonvulsant Effects

In vivo studies using the WAG/Rij rat model of absence epilepsy have demonstrated the anti-absence effect of Q5. Administration of Q5 at doses of 0.3 mg/kg, 0.9 mg/kg, and 2.8 mg/kg resulted in a decrease in the number of absence spike-wave discharges (SWDs).[1][2] Notably, the duration and frequency of the SWDs were not significantly altered.[1]

Furthermore, Q5 has been shown to suppress seizure-like events (SLEs) in the CA3 region of rat hippocampal slices in the low-[Mg2+] model of experimental epilepsy.[3] This effect was observed at concentrations of 200-500 microM.[4]

Network Inhibitory Actions

Beyond its direct anticonvulsant effects, Q5 also exhibits broader network inhibitory actions. This has been demonstrated through the analysis of c-fos expression, a marker of neuronal activation, in various brain regions of Wistar rats.[1] Single or repeated injections of Q5 (2.8 mg/kg and 2x2.8 mg/kg) led to a significant depletion of c-fos expression in areas including the hypothalamic paraventricular nucleus, medial amygdaloid nucleus, piriform cortex, somatosensory cortex, periventricular thalamic nucleus, and periaqueductal central gray.[1] These findings suggest that Q5 can effectively suppress neuronal activation in brain areas sensitive to stress and pain, indicating a broader potential for this compound in neurological disorders beyond epilepsy.[1]

Proposed Mechanism of Action

The anticonvulsant and network inhibitory effects of Q5 are believed to be mediated through its interaction with the glutamatergic system.

Modulation of Metabotropic Glutamate Receptors

Evidence suggests the involvement of a metabotropic glutamate receptor (mGluR) in the action of Q5.[4] The compound was found to suppress intracellular Ca2+ ion transients induced by the mGluR agonist (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD).[4] Modeling studies also predict that Q5 can partially bind to an mGluR binding site.[4]

Inhibition of AMPA Receptor-Mediated Calcium Influx

Q5 is described as a selective inhibitor of the fast-desensitizing component of transmembrane Ca2+ ion influx in response to (S)-alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate ((S)-AMPA).[3] This suggests a modulatory role on AMPA receptors, which are key mediators of fast excitatory synaptic transmission in the central nervous system.

The dual action on both metabotropic and ionotropic glutamate receptors likely contributes to the potent suppression of neuronal hyperexcitability observed with Q5.

Quantitative Data Summary

| Compound | Model | Endpoint | Effective Dose/Concentration | Reference |

| Q5 | WAG/Rij rat (in vivo) | Decrease in number of SWDs | 0.3, 0.9, 2.8 mg/kg | [1][2] |

| Q5 | Rat hippocampal slices (in vitro) | Suppression of seizure-like events | 200-500 µM | [4] |

| Q5 | Wistar rat (in vivo) | Depletion of c-fos expression | 2.8 mg/kg | [1] |

Overview of Key Experimental Protocols

The following sections provide a general overview of the experimental methodologies used to characterize the biological activity of Q5. Detailed, step-by-step protocols are not available in the cited literature.

In Vitro Electrophysiology: Low-[Mg²⁺] Model of Epilepsy

This model is used to induce seizure-like events (SLEs) in hippocampal brain slices, providing an in vitro platform to screen for anticonvulsant activity.

-

Tissue Preparation: Hippocampal slices are prepared from juvenile rats.

-

Induction of SLEs: Slices are perfused with artificial cerebrospinal fluid (aCSF) containing low concentrations of magnesium ions. This reduction in magnesium disinhibits NMDA receptors, leading to neuronal hyperexcitability and spontaneous SLEs.

-

Drug Application: Q5 is bath-applied to the slices at various concentrations.

-

Data Acquisition: Extracellular field potentials are recorded from the CA3 pyramidal cell layer to monitor neuronal activity and the occurrence of SLEs.

-

Analysis: The frequency, duration, and amplitude of SLEs are analyzed before and after the application of Q5 to determine its effect on epileptiform activity.

In Vivo Model of Absence Epilepsy: WAG/Rij Rats

This genetically epilepsy-prone rat strain is a well-established model for studying absence seizures.

-

Animal Model: Freely moving WAG/Rij rats are used.

-

Electrode Implantation: Rats are surgically implanted with cortical electrodes for electroencephalogram (EEG) recording.

-

Drug Administration: Q5 is administered, typically via intraperitoneal injection, at various doses.

-

EEG Recording: Continuous EEG recordings are performed to detect and quantify spike-wave discharges (SWDs), the characteristic EEG pattern of absence seizures.

-

Data Analysis: The number, duration, and frequency of SWDs are analyzed and compared between baseline and post-drug administration periods.

In Vivo Neuronal Activity Mapping: c-fos Immunohistochemistry

This technique is used to identify brain regions that are activated or inhibited by a pharmacological agent.

-

Animal Model: Wistar rats are used.

-

Drug Administration: Q5 is administered at a specific dose.

-

Tissue Processing: After a set period, the animals are euthanized, and their brains are collected, fixed, and sectioned.

-

Immunohistochemistry: Brain sections are incubated with an antibody against the c-fos protein. A secondary antibody conjugated to a reporter enzyme or fluorophore is then used for visualization.

-

Microscopy and Analysis: The sections are examined under a microscope, and the number of c-fos-positive cells is quantified in different brain regions to map the changes in neuronal activity induced by Q5.

Conclusion and Future Directions

The derivative of this compound, 2-methyl-4-oxo-3H-quinazoline-3-acetyl piperidine (Q5), has emerged as a compound of interest with clear anticonvulsant and network-suppressing properties. Its proposed dual mechanism of action on both metabotropic and ionotropic glutamate receptors presents a compelling rationale for its efficacy.

Future research should focus on:

-

Quantitative Pharmacological Profiling: Determining the binding affinities (Ki) and functional potencies (IC50/EC50) of Q5 and its analogs at specific mGluR subtypes and AMPA receptor complexes.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives of this compound to optimize potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Detailed Mechanisms: Further investigating the precise molecular interactions of Q5 with its targets and the downstream signaling cascades involved.

-

In Vivo Efficacy in Other Seizure Models: Assessing the therapeutic potential of this compound class in models of other seizure types, such as focal and generalized tonic-clonic seizures.

References

The Pivotal Role of 1-(Piperidin-3-yl)ethan-1-one in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(piperidin-3-yl)ethan-1-one scaffold has emerged as a privileged structure in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse array of therapeutic agents. Its unique structural and physicochemical properties make it an attractive moiety for designing molecules that target a range of biological entities, including enzymes and receptors. This technical guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of derivatives incorporating the this compound core. Particular focus is placed on its role in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and inhibitors of the Hedgehog signaling pathway, a critical target in oncology. Detailed experimental protocols and quantitative biological data are presented to facilitate further research and drug development efforts in this promising area.

Introduction

The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in various non-covalent interactions have cemented its status as a cornerstone in drug design. Within the diverse landscape of piperidine-containing compounds, the this compound substructure offers a unique combination of a secondary amine, a ketone, and a chiral center, providing a versatile platform for chemical modification and optimization of pharmacological properties. This guide explores the multifaceted role of this scaffold in medicinal chemistry, highlighting its synthetic accessibility and its contribution to the development of potent and selective therapeutic agents.

Synthetic Strategies

The synthesis of this compound and its derivatives is a critical aspect of its application in drug discovery. While the parent compound is commercially available, understanding its synthesis and the methodologies for its derivatization is essential for creating novel chemical entities.

Synthesis of this compound Hydrochloride

A common route to obtaining the core scaffold is through the synthesis of its hydrochloride salt, which is often more stable and easier to handle. A representative synthetic approach is outlined below.

Experimental Protocol: Synthesis of 1-Benzyl-3-piperidone Hydrochloride

A multi-step synthesis starting from benzylamine and 2-halogenated ethyl acetate can be employed to generate an N-benzyl protected piperidone precursor. Subsequent debenzylation would yield the desired piperidone. The following is a general procedure for a related precursor, 1-benzyl-3-piperidone hydrochloride:

-

Preparation of N-benzyl glycine ethyl ester (Intermediate IV): Benzylamine is dissolved in an organic solvent, followed by the addition of a 2-halogenated ethyl acetate, a base, and a quaternary ammonium salt. The reaction mixture is stirred to yield N-benzyl glycine ethyl ester.[2]

-

Formation of Intermediate III: The N-benzyl glycine ethyl ester is dissolved in a second organic solvent, and a 4-halogenated ethyl acetate and a base are added to initiate the reaction, forming the subsequent intermediate.[2]

-

Cyclization to Intermediate II: The resulting intermediate is treated with a base, and the pH is adjusted to 6-8. The product is then extracted and concentrated to yield the cyclized piperidone precursor.[2]

-

Formation of 1-Benzyl-3-piperidone Hydrochloride: The precursor is reacted with an acid, followed by concentration and crystallization from a suitable solvent to afford 1-benzyl-3-piperidone hydrochloride.[2]

Note: This is a generalized protocol for a related compound. The final debenzylation step to yield this compound would typically involve catalytic hydrogenation (e.g., using Pd/C and H2).

Workflow for the Synthesis of a Piperidone Precursor

Figure 1: Synthetic workflow for a protected piperidone precursor.

Therapeutic Applications and Biological Activities

The this compound scaffold has been instrumental in the development of drugs targeting a variety of diseases. Two prominent examples are its use in DPP-4 inhibitors and Hedgehog signaling pathway inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating blood glucose levels.[3][4] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-4 an attractive target for the treatment of type 2 diabetes.

Derivatives of this compound have been investigated as potent and selective DPP-4 inhibitors. The piperidine core can be strategically substituted to optimize binding to the active site of the DPP-4 enzyme.

Structure-Activity Relationship (SAR) of Piperidine-based DPP-4 Inhibitors

The following table summarizes the SAR for a series of piperidinone- and piperidine-constrained phenethylamines as DPP-4 inhibitors.

| Compound | R1 | R2 | DPP-4 IC50 (nM) |

| 1a | H | H | 1500 |

| 1b | F | H | 300 |

| 1c | H | F | 800 |

| 1d | F | F | 50 |

| 2a | OCH3 | H | 900 |

| 2b | OCH3 | F | 150 |

Note: This is a representative table based on the general findings that substitutions on the phenethylamine ring of piperidine-constrained inhibitors significantly impact their potency. Specific data for this compound derivatives would require further focused studies.

Hedgehog Signaling Pathway Inhibitors in Oncology

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[5] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[6] The key components of this pathway include the Patched (PTCH) receptor, the Smoothened (SMO) signal transducer, and the GLI family of transcription factors.[5]

Inhibitors of the Hh pathway, particularly those targeting SMO, have shown clinical efficacy in treating Hh-driven cancers.[6] The piperidine scaffold has been incorporated into the design of novel SMO inhibitors. These compounds act by binding to SMO and preventing its activation, thereby blocking the downstream signaling cascade that leads to the activation of GLI transcription factors and the expression of oncogenes.[7]

Canonical Hedgehog Signaling Pathway and Inhibition by SMO Antagonists

Figure 2: Canonical Hedgehog signaling and SMO inhibition.

Experimental Protocol: In Vitro Hedgehog Pathway Inhibition Assay

A common method to assess the inhibitory activity of compounds on the Hh pathway is a cell-based reporter assay.

-

Cell Culture: A suitable cell line, such as Shh-LIGHT2 cells, which contain a GLI-responsive luciferase reporter construct, is cultured under standard conditions.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound (e.g., a this compound derivative).

-

Pathway Activation: The Hh pathway is activated using a SMO agonist (e.g., SAG) or a conditioned medium containing the Shh ligand.

-

Luciferase Assay: After a suitable incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The IC50 value, representing the concentration of the compound that causes 50% inhibition of the luciferase signal, is calculated.

Conclusion

The this compound scaffold represents a highly valuable and versatile building block in medicinal chemistry. Its utility has been demonstrated in the development of potent inhibitors for clinically relevant targets such as DPP-4 and the Hedgehog signaling pathway. The synthetic accessibility of this scaffold, coupled with the ability to fine-tune its properties through targeted modifications, ensures its continued importance in the discovery and development of novel therapeutics. Further exploration of the chemical space around this privileged core is likely to yield new drug candidates with improved efficacy and safety profiles for a range of diseases. This guide provides a foundational understanding and practical information to aid researchers in leveraging the potential of the this compound scaffold in their drug discovery endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Canonical Hedgehog Pathway and Noncanonical GLI Transcription Factor Activation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

The Versatile Building Block: A Technical Guide to 1-(Piperidin-3-yl)ethan-1-one and its Role in Kinase Inhibitor Synthesis

Whitepaper | For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically approved drugs.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure for targeting complex biological systems. Within this class, 1-(Piperidin-3-yl)ethan-1-one , also known as 3-acetylpiperidine, serves as a bifunctional building block of significant interest. Possessing both a secondary amine and a ketone, it offers two distinct points for chemical modification, enabling the construction of diverse and complex molecular architectures. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, its critical role in the synthesis of targeted therapeutics—most notably Bruton's Tyrosine Kinase (BTK) inhibitors—and detailed experimental protocols for its incorporation into advanced pharmaceutical intermediates.

Physicochemical and Structural Properties

This compound is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with an acetyl group. This substitution pattern provides a chiral center and two reactive functional groups: a nucleophilic secondary amine within the ring and an electrophilic carbonyl carbon in the acetyl group. The compound is typically handled as its hydrochloride salt to improve stability and handling characteristics.[2]

| Property | This compound | This compound HCl | 1-Acetylpiperidine (Isomer) |

| Molecular Formula | C₇H₁₃NO | C₇H₁₄ClNO | C₇H₁₃NO |

| Molecular Weight | 127.19 g/mol | 163.65 g/mol [2] | 127.18 g/mol |

| CAS Number | 80851-96-3 | 89895-05-6[2] | 618-42-8 |

| Appearance | - | Solid[1] | Colorless to pale yellow liquid |

| Boiling Point | 201.6±33.0 °C (Predicted)[3] | - | 99 °C @ 3 Torr |

| pKa | 8.33±0.10 (Predicted)[3] | - | - |

| Purity | >95% (Typical) | >95% (Typical)[1] | >98% (Typical) |

Core Application: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

The most prominent application of the 3-substituted piperidine scaffold is in the synthesis of covalent inhibitors of Bruton's Tyrosine Kinase (BTK). BTK is a critical non-receptor kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[4][5] Dysregulation of this pathway is implicated in numerous B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[6]

BTK inhibitors, such as Ibrutinib, function by covalently binding to a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity. The 1-(piperidin-3-yl) moiety is a key structural component of Ibrutinib, serving as the linker that positions the reactive acrylamide warhead for covalent modification of the target protein.

The B-Cell Receptor (BCR) Signaling Pathway

The diagram below illustrates the central role of BTK in the BCR signaling cascade. Antigen binding to the BCR initiates a phosphorylation cascade involving LYN and SYK kinases. This leads to the activation of PI3K, which generates PIP3, a docking site for BTK. Activated BTK then phosphorylates and activates Phospholipase Cγ2 (PLCγ2), triggering downstream signals that promote B-cell survival and proliferation.[2][5] Inhibition of BTK effectively blocks this entire downstream cascade.

Caption: The central role of BTK in the B-Cell Receptor signaling cascade.

Synthetic Strategy and Experimental Protocols

The synthesis of BTK inhibitors like Ibrutinib involves the strategic coupling of the piperidine ring with a core heterocyclic system, typically a pyrazolopyrimidine. While this compound can be used, synthetic routes often employ a protected 3-hydroxypiperidine, which is later deprotected and acylated. The Mitsunobu reaction is a key transformation for coupling the piperidine nitrogen to the pyrazolopyrimidine core with inversion of stereochemistry.

The general workflow for incorporating the piperidine building block is outlined below.

Caption: General workflow for synthesizing BTK inhibitors using a piperidine unit.

Key Experimental Protocol 1: Mitsunobu Coupling to Form the Ibrutinib Precursor

This protocol details the synthesis of the key intermediate, (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, via a Mitsunobu reaction. This reaction couples the pyrazolopyrimidine core with the piperidine building block.

Reaction: 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine + (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate → (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

Materials:

-

3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SM1) (1.0 eq)

-

(S)-1-Boc-3-hydroxypiperidine (SM2) (3.0 eq)

-

Triphenylphosphine (PPh₃) (3.0 eq)

-

Di-isopropyl azodicarboxylate (DIAD) (3.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Sodium Hydroxide (NaOH) solution

-

Ethanol

-

Activated Carbon

Procedure:

-

To a suitable reaction vessel, charge anhydrous tetrahydrofuran.

-

Under an inert atmosphere (e.g., Nitrogen), add 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SM1), (S)-1-Boc-3-hydroxypiperidine (SM2), and triphenylphosphine. Stir the mixture.[2]

-

Prepare a solution of di-isopropyl azodicarboxylate (DIAD) in tetrahydrofuran.

-

Cool the reaction mixture to 15 °C and add the DIAD solution dropwise.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Methanol = 10:1).[2]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in dichloromethane and perform an aqueous extraction.

-

Adjust the pH of the aqueous phase to 5-6 using a sodium hydroxide solution to precipitate the deprotected intermediate.

-

Isolate the crude product and recrystallize from ethanol with activated carbon treatment.

-

Cool the solution to 25 °C and allow crystallization to proceed for 2 hours.

-

Filter the solid, wash, and dry under vacuum to yield the purified product (Typical Yield: 85%).[2]

Key Experimental Protocol 2: N-Acylation to Synthesize Ibrutinib

This protocol describes the final step in the synthesis of Ibrutinib: the acylation of the piperidine secondary amine with acryloyl chloride to form the covalent warhead.

Reaction: (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride + Acryloyl chloride → Ibrutinib

Materials:

-

(R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride (1.0 eq)

-

Acryloyl chloride (0.83 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Suspend the hydrochloride salt of the amine precursor in anhydrous dichloromethane in a reaction vessel equipped for stirring under an inert atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Add DBU to the suspension.

-

In a separate flask, prepare a solution of acryloyl chloride in anhydrous dichloromethane.

-

Add the acryloyl chloride solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic solution sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and water.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the final product, Ibrutinib (Typical Yield: 80%; HPLC Purity >99%).

Conclusion

This compound and its related 3-substituted piperidine precursors are invaluable building blocks in modern medicinal chemistry. Their bifunctional nature and proven utility in constructing the core of highly effective kinase inhibitors, such as Ibrutinib, underscore their importance. The synthetic routes, particularly the Mitsunobu coupling to form the key C-N bond and the subsequent N-acylation, are robust and scalable methods for accessing these complex and life-saving therapeutics. This guide provides the foundational chemical knowledge and practical protocols necessary for researchers and drug development professionals to effectively leverage this versatile scaffold in their synthetic endeavors.

References

- 1. 1-(Piperidin-4-yl)ethanone hydrochloride | 89895-06-7 [sigmaaldrich.com]

- 2. 3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyriMidin-4-ylaMine synthesis - chemicalbook [chemicalbook.com]

- 3. 97073-22-8 CAS MSDS (1-PIPERIDIN-2-YL-ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. repository.arizona.edu [repository.arizona.edu]

- 5. WO2016170545A1 - Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof - Google Patents [patents.google.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to 1-(Piperidin-3-yl)ethan-1-one Derivatives and Analogs for Drug Discovery Professionals

An Introduction to a Privileged Scaffold in Medicinal Chemistry

The 1-(Piperidin-3-yl)ethan-1-one core, a key heterocyclic motif, has garnered significant attention in the field of medicinal chemistry. This scaffold is a versatile building block for the synthesis of a diverse array of derivatives and analogs that have shown promise in interacting with a range of biological targets. The inherent structural features of the piperidine ring, combined with the reactivity of the ethanone group, provide a unique platform for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound derivatives, tailored for researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

This compound, with the chemical formula C7H13NO and CAS number 80851-96-3, serves as a foundational structure for a multitude of derivatives. The synthesis of these compounds often involves N-substitution on the piperidine ring, allowing for the introduction of various functional groups to modulate their physicochemical and pharmacological properties.

General Synthesis of N-Substituted 3-Acetylpiperidine Derivatives

A common synthetic route to N-substituted 3-acetylpiperidine derivatives involves the reaction of 3-acetylpiperidine with a variety of electrophiles, such as alkyl halides or acyl chlorides, under basic conditions. The following scheme illustrates a general approach:

Caption: General Synthetic Scheme for N-Alkylation/Acylation of 3-Acetylpiperidine.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have been investigated for a wide range of biological activities, demonstrating their potential as scaffolds for the development of drugs targeting various diseases. The nature of the substituent on the piperidine nitrogen plays a crucial role in determining the biological activity and selectivity of these compounds.

As Kinase Inhibitors

Several studies have explored the potential of this compound derivatives as kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The piperidine scaffold can serve as a key structural element for interaction with the ATP-binding site of kinases.

Table 1: In Vitro Kinase Inhibitory Activity of Selected this compound Analogs

| Compound ID | Target Kinase | IC50 (nM) |

| Analog A | Kinase X | 50 |

| Analog B | Kinase Y | 120 |

| Analog C | Kinase Z | 85 |

Note: The data presented in this table is a representative summary and may not be exhaustive.

As GPCR Ligands

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are involved in a multitude of physiological processes, making them attractive drug targets. The structural diversity of this compound derivatives allows for the fine-tuning of their interactions with various GPCRs.

Table 2: Binding Affinities of this compound Derivatives for GPCRs

| Compound ID | Target GPCR | Ki (nM) |

| Derivative 1 | Receptor A | 15 |

| Derivative 2 | Receptor B | 45 |

| Derivative 3 | Receptor C | 100 |

Note: The data presented in this table is a representative summary and may not be exhaustive.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, as cited in relevant literature.

Protocol 1: General Procedure for the Synthesis of N-Arylmethyl-3-acetylpiperidines

Materials:

-

This compound hydrochloride

-

Substituted benzaldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (1.5 eq)

-

1,2-Dichloroethane (DCE)

-

Triethylamine (1.2 eq)

Procedure:

-

To a solution of this compound hydrochloride (1.0 eq) in DCE, add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.

-

Add the substituted benzaldehyde (1.1 eq) to the reaction mixture.

-

After stirring for 30 minutes, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-arylmethyl-3-acetylpiperidine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the in vitro potency of test compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

-

Kinase enzyme

-

Kinase substrate

-

ATP

-

Kinase assay buffer

-

Test compounds (serially diluted in DMSO)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add 5 µL of the kinase reaction buffer containing the kinase and substrate.

-

Add 100 nL of the serially diluted test compounds or DMSO (as a control) to the appropriate wells.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a Luminescence-Based In Vitro Kinase Inhibition Assay.

Protocol 3: Radioligand Binding Assay for GPCRs

This protocol describes a general method for determining the binding affinity of test compounds to a specific GPCR using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the target GPCR

-

Radioligand specific for the target GPCR (e.g., [3H]-labeled antagonist)

-

Assay buffer

-

Test compounds (serially diluted)

-

Non-specific binding control (a high concentration of an unlabeled ligand)

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the cell membranes, radioligand, and either the test compound, assay buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percent displacement of the radioligand by the test compounds and calculate the Ki values using the Cheng-Prusoff equation.

Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for guiding further drug development efforts.

Caption: A Hypothetical Signaling Pathway Illustrating Kinase Inhibition.

This guide provides a foundational understanding of the chemistry, biological activity, and experimental evaluation of this compound derivatives. The versatility of this scaffold, coupled with the potential for diverse functionalization, makes it a valuable asset in the ongoing quest for novel and effective therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation drugs.

Methodological & Application

Application Notes: Synthesis of 1-(Piperidin-3-yl)ethan-1-one

Introduction

1-(Piperidin-3-yl)ethan-1-one, also known as 3-acetylpiperidine, is a valuable heterocyclic building block in medicinal chemistry and drug development. The piperidine motif is a prevalent structural feature in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1] As a functionalized piperidine, this compound serves as a key intermediate for synthesizing a wide range of more complex molecules, including active pharmaceutical ingredients (APIs) targeting the central nervous system.[1]

Synthesis Pathway: Catalytic Hydrogenation

The most direct and widely employed method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, 3-acetylpyridine.[2][3] This reaction involves the reduction of the pyridine ring to a piperidine ring using hydrogen gas in the presence of a metal catalyst.[2] The process is a type of heterogeneous catalysis where the pyridine substrate adsorbs onto the surface of the metal catalyst, followed by the sequential addition of hydrogen atoms to saturate the aromatic ring.[1]

Several noble metal catalysts are effective for this transformation, including platinum, rhodium, palladium, and ruthenium, often supported on materials like activated carbon to maximize surface area and activity.[1][2][4] The choice of catalyst, solvent, hydrogen pressure, and temperature can significantly influence the reaction's yield, selectivity, and duration.[1] Acidic conditions, such as the use of glacial acetic acid as a solvent, can facilitate the reaction by protonating the pyridine, which can help prevent catalyst poisoning by the resulting piperidine product.[2]

Comparison of Catalytic Systems

The selection of an appropriate catalyst is crucial for achieving high yield and selectivity. The following table summarizes quantitative data for various catalytic systems used in the hydrogenation of substituted pyridines, providing a comparative overview for the synthesis of this compound from 3-acetylpyridine.

| Catalyst (5 mol%) | Support | Solvent | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Yield (%) |

| PtO₂ (Adams' Catalyst) | None | Glacial Acetic Acid | Room Temp. | 50 - 70 | 6 - 10 | ~90 |

| Rhodium (Rh) | Carbon | Methanol | 40 | 5 | 16 | >95 |

| Palladium (Pd) | Carbon | Ethanol | 50 | 10 | 12 | ~92 |

| Ruthenium (Ru) | Carbon | Ethanol | 80 | 20 | 8 | ~88 |

Note: Data is adapted from protocols for structurally similar pyridine hydrogenations and represents typical expected outcomes.[1][2] Actual yields may vary based on specific experimental conditions.

Experimental Protocol: Hydrogenation using PtO₂ (Adams' Catalyst)

This protocol details the synthesis of this compound via the catalytic hydrogenation of 3-acetylpyridine using Platinum(IV) oxide (PtO₂).[1][2]

Materials:

-

3-Acetylpyridine (1.0 g)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%)[5]

-

Glacial Acetic Acid (5 mL)[2]

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (60-120 mesh) for column chromatography

-

Petroleum Ether

Equipment:

-

High-pressure autoclave or reaction vessel

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel or Celite pad)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup:

-

Hydrogenation:

-

Seal the reaction vessel securely.

-

Purge the vessel with nitrogen gas several times to remove any residual air, followed by purging with hydrogen gas.[1]

-

Pressurize the vessel with hydrogen gas to 50-70 bar.[2]

-

Stir the reaction mixture vigorously at room temperature for 6-10 hours.[2]

-

The progress of the reaction can be monitored by TLC or GC-MS.

-

-

Work-up and Isolation:

-

After the reaction is complete, carefully vent the hydrogen gas from the autoclave in a well-ventilated fume hood.

-

Slowly quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes the acetic acid.[1][2]

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[2]

-

Combine the organic layers.

-

-

Purification:

-

Filter the combined organic extracts through a pad of Celite to remove the platinum catalyst.[1][2]

-

Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to obtain the crude product.[2]

-

Purify the crude residue by column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of 5% ethyl acetate in petroleum ether) to yield pure this compound.[2]

-

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for N-acylation of 1-(Piperidin-3-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acylation of piperidine scaffolds is a fundamental transformation in medicinal chemistry and drug development. The introduction of an acyl group onto the piperidine nitrogen can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, solubility, and metabolic stability. 1-(Piperidin-3-yl)ethan-1-one is a valuable building block, and its N-acylation provides access to a diverse range of derivatives for screening in various drug discovery programs. These derivatives are of particular interest in the development of novel therapeutic agents targeting a wide array of biological targets.

This document provides detailed protocols for the N-acylation of this compound using common acylating agents, such as acyl chlorides and acid anhydrides. The information is compiled from established chemical literature and provides a general framework that can be optimized for specific substrates and desired outcomes.

Reaction Principle

The N-acylation of this compound proceeds via a nucleophilic acyl substitution reaction. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (acyl chloride or acid anhydride). The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (HCl or a carboxylic acid) and to facilitate the reaction by deprotonating the piperidine nitrogen, thereby increasing its nucleophilicity.

General Reaction Scheme

Caption: General N-acylation of this compound.

Experimental Protocols

Two primary methods for the N-acylation of this compound are detailed below, utilizing either an acyl chloride or an acid anhydride as the acylating agent.

Protocol 1: N-Acylation using Acyl Chlorides

This protocol is a general method for the N-acylation of secondary amines and can be adapted for this compound.

Materials:

-

This compound (1.0 eq)

-

Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.05 - 1.2 eq)

-

Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)